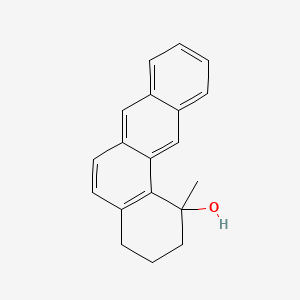
5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate: is an organosilane compound that features both a silane group and a methacrylate group. This dual functionality makes it a valuable compound in various applications, particularly in the field of materials science and surface modification.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate typically involves the reaction of 5-bromopentyltrimethoxysilane with 2-methylprop-2-enoic acid in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to facilitate the efficient production of the compound.
化学反应分析
Types of Reactions:
Hydrolysis: The silane group in 5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of cross-linked networks in materials.
Polymerization: The methacrylate group can undergo free radical polymerization, leading to the formation of polymeric materials.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions with a controlled pH.
Condensation: Catalysts such as acids or bases to facilitate the condensation reaction.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide for free radical polymerization.
Major Products:
Hydrolysis and Condensation: Formation of siloxane networks.
Polymerization: Formation of polymethacrylate materials.
科学研究应用
Chemistry: 5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate is used as a coupling agent to improve the adhesion between inorganic materials and organic polymers. It is also employed in the synthesis of hybrid materials with enhanced mechanical properties.
Biology and Medicine: In biomedical applications, this compound is used to modify the surface of implants to improve biocompatibility and reduce the risk of rejection. It is also explored for drug delivery systems due to its ability to form stable and functionalized surfaces.
Industry: In the coatings industry, this compound is used to enhance the durability and adhesion of coatings on various substrates. It is also utilized in the production of adhesives and sealants with improved performance characteristics.
作用机制
The mechanism of action of 5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process leads to the formation of a cross-linked network that enhances the mechanical properties and stability of the material. The methacrylate group can undergo polymerization, contributing to the formation of polymeric structures with desired properties.
相似化合物的比较
- 3-(Trimethoxysilyl)propyl 2-methylprop-2-enoate
- 3-(Trimethoxysilyl)propyl methacrylate
Comparison: While 5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate and 3-(Trimethoxysilyl)propyl 2-methylprop-2-enoate share similar functional groups, the difference in the length of the alkyl chain can influence their reactivity and the properties of the materials they form. The longer alkyl chain in this compound can provide greater flexibility and improved mechanical properties in the resulting materials .
属性
CAS 编号 |
91999-67-6 |
|---|---|
分子式 |
C12H24O5Si |
分子量 |
276.40 g/mol |
IUPAC 名称 |
5-trimethoxysilylpentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H24O5Si/c1-11(2)12(13)17-9-7-6-8-10-18(14-3,15-4)16-5/h1,6-10H2,2-5H3 |
InChI 键 |
DKRGZWMTKHYZGY-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OCCCCC[Si](OC)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-(1,3-Thiazol-2-yl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14349924.png)
![2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14349927.png)
![2-[2-(2-Chloroethylsulfanyl)acetyl]oxyethyl 2-(2-chloroethylsulfanyl)acetate](/img/structure/B14349931.png)
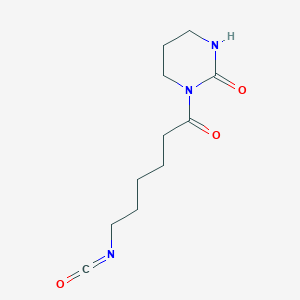

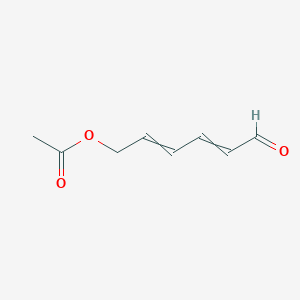

![3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione](/img/structure/B14349973.png)
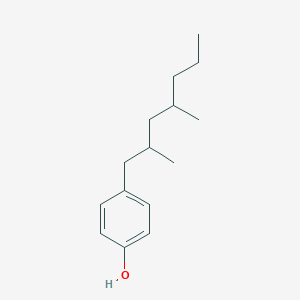
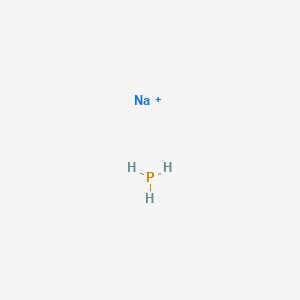
![4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14349988.png)
